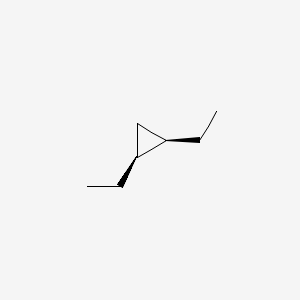
Iodo(p-tolyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodo(p-tolyl)mercury, also known as (p-Tolyl)mercury iodide, is an organomercury compound with the molecular formula C7H7HgI. This compound is characterized by the presence of a mercury atom bonded to an iodine atom and a p-tolyl group. It is a crystalline solid that is often used in various chemical reactions and research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Iodo(p-tolyl)mercury can be synthesized through the reaction of p-tolylmercury chloride with potassium iodide in an aqueous medium. The reaction typically involves the following steps:
- Dissolve p-tolylmercury chloride in water.
- Add potassium iodide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with water to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency.
化学反応の分析
Types of Reactions: Iodo(p-tolyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other halogens or nucleophiles.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., thiols, amines).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or nitric acid can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include halogenated derivatives or compounds with different nucleophiles replacing the iodine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
科学的研究の応用
Iodo(p-tolyl)mercury has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Research into the biological effects of organomercury compounds often involves this compound as a model compound.
Medicine: While not widely used in clinical settings, it serves as a reference compound in studies of mercury toxicity and pharmacology.
Industry: It finds applications in the manufacturing of specialty chemicals and materials.
作用機序
The mechanism by which iodo(p-tolyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury center can form strong bonds with sulfur-containing groups in proteins and enzymes, disrupting their normal function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological activity and toxicity.
類似化合物との比較
Phenylmercury iodide: Similar structure but with a phenyl group instead of a p-tolyl group.
Methylmercury iodide: Contains a methyl group in place of the p-tolyl group.
Ethylmercury iodide: Features an ethyl group instead of the p-tolyl group.
Comparison: Iodo(p-tolyl)mercury is unique due to the presence of the p-tolyl group, which influences its reactivity and properties compared to other organomercury compounds. The p-tolyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its phenyl, methyl, and ethyl counterparts.
特性
CAS番号 |
26037-72-9 |
|---|---|
分子式 |
C7H7HgI |
分子量 |
418.63 g/mol |
IUPAC名 |
iodo-(4-methylphenyl)mercury |
InChI |
InChI=1S/C7H7.Hg.HI/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;;1H/q;+1;/p-1 |
InChIキー |
VAGBSLXKARYETR-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)[Hg]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)
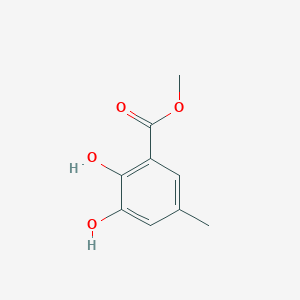
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)
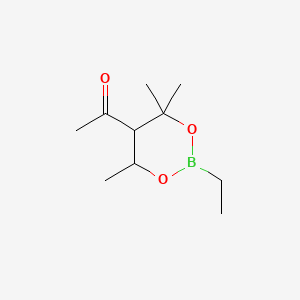
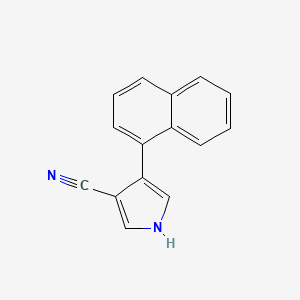
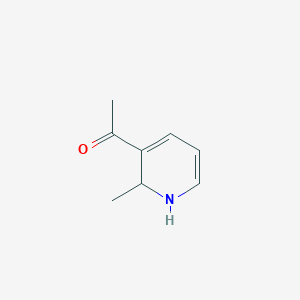
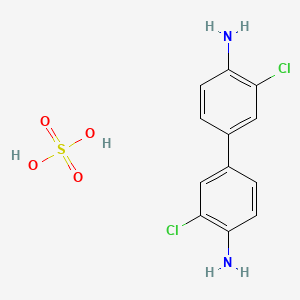
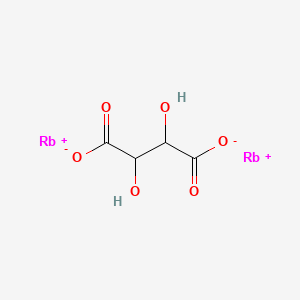
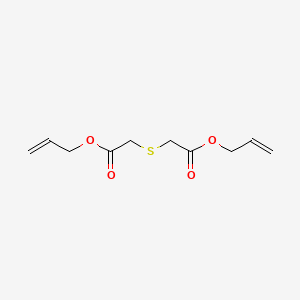
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)


